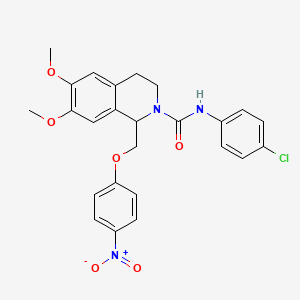

N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O6/c1-33-23-13-16-11-12-28(25(30)27-18-5-3-17(26)4-6-18)22(21(16)14-24(23)34-2)15-35-20-9-7-19(8-10-20)29(31)32/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNZRAMFTQMXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C26H26N2O7

- Molecular Weight : 478.5 g/mol

- IUPAC Name : this compound

- InChI Key : XVVRHKYYNPIKLM-UHFFFAOYSA-N

Structural Features

The compound features several functional groups:

- Chlorophenyl group : Known for enhancing lipophilicity and potentially increasing bioavailability.

- Dimethoxy groups : Often associated with modulation of biological activity through interactions with various receptors.

- Nitrophenoxy group : May contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The isoquinoline core is known for its diverse pharmacological effects, which may include:

- Modulation of calcium channels

- Interaction with neurotransmitter receptors (e.g., serotonin receptors)

- Inhibition of specific enzymes involved in disease pathways

Therapeutic Potential

Research indicates that compounds with isoquinoline structures often exhibit a range of pharmacological effects. Preliminary studies on similar compounds suggest potential therapeutic applications in:

- Antitumor activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial properties : Compounds with similar structures have demonstrated effectiveness against various pathogens.

- Neurological effects : Potential neuroprotective properties have been observed in related isoquinoline derivatives.

Study 1: Calcium Channel Modulation

A study investigated the effects of a related isoquinoline derivative on smooth muscle contractility. The findings indicated that the compound could enhance calcium currents by modulating muscarinic acetylcholine receptors. Specifically, a significant reduction in receptor activity was observed when co-administered with serotonin, suggesting a complex interaction that warrants further exploration .

Study 2: Antitumor Activity

Research on structurally similar compounds indicated significant antitumor activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Study 3: Neuroprotective Effects

Another study highlighted the neuroprotective potential of isoquinoline derivatives, demonstrating their ability to mitigate oxidative stress in neuronal cells. This effect is crucial for developing therapies for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyisoquinoline | Contains methoxy group on isoquinoline | Antitumor activity |

| 1-(3-Chloroanilino)-2-pyrrolidinone | Chlorinated phenyl group | Antimicrobial properties |

| 5-Methylisoquinolinone | Methyl substitution on isoquinoline | Neuroprotective effects |

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of isoquinoline structures exhibit potent antitumor properties. Specifically, compounds similar to N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline have been synthesized and tested for their ability to inhibit tumor cell proliferation. For example, studies on related compounds have shown promising results against various cancer cell lines, suggesting that modifications to the isoquinoline structure can enhance biological activity against tumors .

Anti-inflammatory Effects

Compounds with isoquinoline frameworks have also been explored for their anti-inflammatory properties. The presence of specific functional groups in N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline may contribute to its potential in reducing inflammation through modulation of inflammatory pathways .

Antibacterial and Antifungal Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Similar isoquinoline derivatives have demonstrated efficacy against various pathogenic microorganisms, indicating that N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline could be developed into therapeutic agents for treating infections .

Fungicidal Activity

N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline has been identified as a potential intermediate in the synthesis of fungicidal agents. Its structural analogs are known to inhibit fungal growth effectively, making it a candidate for developing new fungicides in agricultural practices .

Herbicidal Properties

Research into the herbicidal properties of isoquinoline derivatives suggests that compounds like N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinoline may play a role in weed management strategies by disrupting plant growth mechanisms or metabolic pathways in target species .

Synthesis and Structural Modifications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can structural analogs guide methodology?

- Answer : The synthesis of structurally similar isoquinoline derivatives (e.g., 6,7-dimethoxy analogs) often involves multi-step reactions, including cyclization, carboxamide formation, and nitrophenoxy functionalization. For example, ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives are synthesized via cyclocondensation of phenethylamine precursors with carbonyl reagents . Fluorescence spectroscopy and NMR can validate intermediates, as demonstrated in studies on N-(4-chlorophenyl)benzamide analogs . Key steps include optimizing reaction time, solvent polarity, and temperature to avoid side reactions like over-oxidation.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer : Follow stringent safety protocols:

- Storage : In airtight, corrosion-resistant containers under dry, ventilated, and light-protected conditions to prevent degradation .

- Handling : Use explosion-proof equipment, avoid inhalation/contact with skin, and wear PPE (gloves, goggles, lab coats). For spills, neutralize with inert absorbents and dispose via certified hazardous waste channels .

- Emergency : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .

Q. What spectroscopic techniques are most effective for characterizing its structure and purity?

- Answer :

- NMR : H and C NMR confirm substituent positions (e.g., chlorophenyl, nitrophenoxy groups) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Fluorescence Spectroscopy : Detects electronic transitions in aromatic systems, useful for purity assessment and monitoring degradation .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in analogs, though requires high-purity crystals .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and predict regioselectivity?

- Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s approach combines reaction path searches with experimental feedback to reduce trial-and-error in nitrophenoxy functionalization . Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize parameters (e.g., catalyst loading, solvent effects) .

Q. What statistical methods are critical for designing experiments and resolving data contradictions?

- Answer :

- Design of Experiments (DoE) : Fractional factorial designs minimize trials while testing variables like temperature, pH, and stoichiometry. For instance, Taguchi methods improve yield in multi-step syntheses by identifying dominant factors .

- Data Analysis : Principal Component Analysis (PCA) or ANOVA resolves contradictions between theoretical predictions (e.g., computational yields) and experimental results. Adjustments to solvent polarity or reaction time often reconcile discrepancies .

Q. How can AI-driven automation enhance synthesis and scale-up processes?

- Answer :

- Smart Laboratories : AI algorithms adjust reaction conditions in real-time based on sensor data (e.g., temperature/pH fluctuations) to maintain optimal yields .

- End-to-End Automation : Robotic platforms execute multi-step syntheses with minimal human intervention, validated in studies on pyridine-carboxamide analogs .

- Machine Learning : Predicts solvent compatibility and side reaction risks using historical data from similar isoquinoline derivatives .

Q. What strategies address environmental and toxicity concerns during disposal?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.